Orthogonal Reactivity: Simultaneous Bromo and Cyano Functional Group Availability Versus Non-Brominated 3-Cyano-2-methylbenzoic acid
The target compound carries an aryl bromide at position 6, enabling Pd-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig, etc.) that is structurally impossible for the non-brominated analog 3-cyano-2-methylbenzoic acid (CAS 3843-99-0). This single-atom difference (Br vs. H) confers a qualitatively distinct reactivity mode—electrophilic coupling partner capability—that the non-brominated analog completely lacks [1]. In contrast, the target compound retains the 3-cyano group present in the analog, meaning it adds coupling functionality without sacrificing the nitrile-based derivatization pathways .
| Evidence Dimension | Availability of aryl halide for transition-metal-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl-Br present at C6; suitable for Suzuki-Miyaura and other Pd-catalyzed couplings |
| Comparator Or Baseline | 3-Cyano-2-methylbenzoic acid (CAS 3843-99-0): aryl-H at C6; cannot undergo direct cross-coupling at this position |
| Quantified Difference | Qualitative: functional group present vs. absent; enables vs. precludes aryl-aryl bond formation at the 6-position |
| Conditions | General Pd(0)/Pd(II) catalyst systems for Suzuki-Miyaura cross-coupling of aryl bromides |
Why This Matters
Procurement of the non-brominated analog would eliminate the ability to perform convergent fragment coupling at the 6-position, potentially requiring a complete redesign of the synthetic route.
- [1] Kuujia. Cas no 1805519-46-3 (6-Bromo-3-cyano-2-methylbenzoic acid) – Cross-coupling Reactivity. https://www.kuujia.com/cas-1805519-46-3.html (accessed 2026-04-27). View Source
